

# natural sources of Ivangustin

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## Compound of Interest

Compound Name: Ivangustin

Cat. No.: B12414782

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An In-depth Technical Guide to the Natural Sources and Bioactivity of **Ivangustin**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Ivangustin** is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class of terpenoids. It is primarily isolated from medicinal plants of the *Inula* genus, which have a history of use in traditional medicine. Structurally characterized by its  $C_{15}H_{20}O_3$  chemical formula and a distinct  $\alpha$ -methylene- $\gamma$ -lactone motif, **Ivangustin** has garnered significant scientific interest for its potent cytotoxic activities against a range of human cancer cell lines. This document provides a comprehensive technical overview of its primary natural sources, detailed protocols for its isolation and bioactivity assessment, a summary of its cytotoxic efficacy, and an elucidation of its known mechanism of action involving the inhibition of key inflammatory signaling pathways.

## Natural Sources of Ivangustin

**Ivangustin** is a plant-derived secondary metabolite. The principal species from which it has been isolated and characterized are:

- Inula britannica* (British Yellowhead or Meadow Fleabane): The flower heads of this perennial plant are the most frequently cited and richest source of **Ivangustin**.<sup>[1][2][3]</sup> Various studies have utilized the dried flowers (Flos Inulae) for extraction and isolation.<sup>[4]</sup>

- *Inula helenium*(Elecampane): The roots of this related species are also a known source of **Ivangustin**.[\[5\]](#)
- *Piptanthus nepalensis*(Evergreen Laburnum): This plant, belonging to the Leguminosae family, has also been identified as a source of **Ivangustin**.[\[1\]](#)

The compound is one of several bioactive sesquiterpene lactones found within these plants, often co-occurring with structurally similar molecules like 1 $\beta$ -hydroxy alantolactone.[\[4\]](#)[\[6\]](#)

## Quantitative Data: In Vitro Cytotoxicity

**Ivangustin** demonstrates significant cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, primarily determined using the Sulforhodamine B (SRB) colorimetric assay, are summarized below.[\[1\]](#)[\[2\]](#)

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
HeLa	Cervical Cancer	3.2	<a href="#">[1]</a> <a href="#">[2]</a>
PC-3	Prostate Cancer	4.5	<a href="#">[1]</a> <a href="#">[2]</a>
HEp-2	Laryngeal Carcinoma	3.3	<a href="#">[1]</a> <a href="#">[2]</a>
HepG2	Liver Cancer	5.2	<a href="#">[1]</a> <a href="#">[2]</a>
SGC-7901	Gastric Cancer	Not specified	<a href="#">[2]</a>
HCT116	Colon Cancer	Not specified	<a href="#">[2]</a> <a href="#">[5]</a>
CHO	Non-cancerous (Ovary)	6.4	<a href="#">[1]</a> <a href="#">[2]</a>
HUVEC	Non-cancerous (Endothelial)	9.2	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Isolation and Purification of Ivangustin from *Inula britannica*

This protocol is a synthesized methodology based on established procedures for the extraction and isolation of sesquiterpene lactones from *Inula britannica* flowers.

#### 4.1.1 Plant Material Preparation:

- Obtain commercially available dried flower heads of *Inula britannica*.
- Pulverize the dried flowers into a coarse powder using a mechanical grinder to increase the surface area for extraction.

#### 4.1.2 Solvent Extraction:

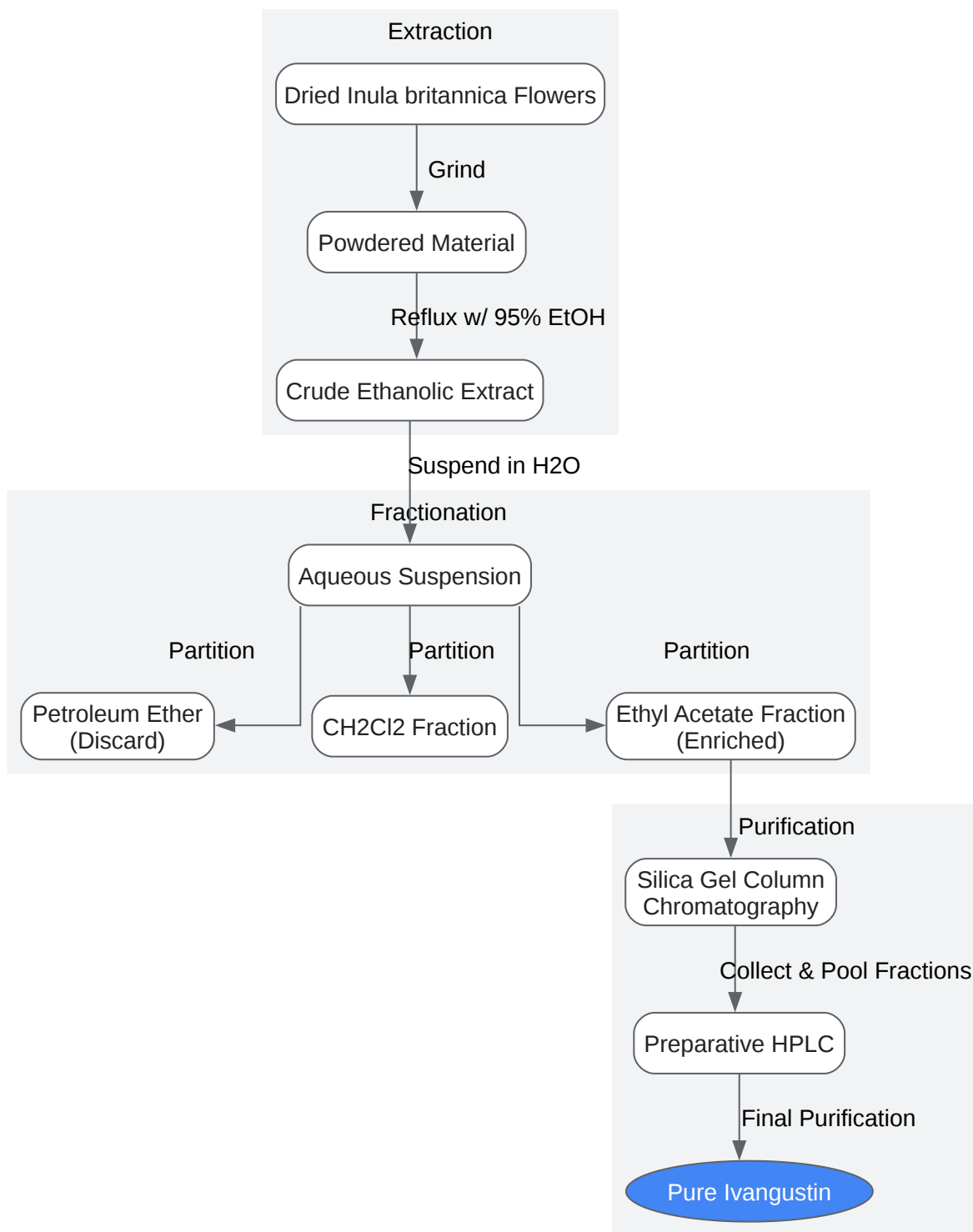
- Submerge the powdered plant material (e.g., 50 kg) in 95% ethanol (EtOH) at a 1:4 w/v ratio (e.g., 200 L).
- Perform exhaustive extraction at reflux for 12 hours. Repeat the extraction process three times with fresh solvent to ensure maximum yield.
- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

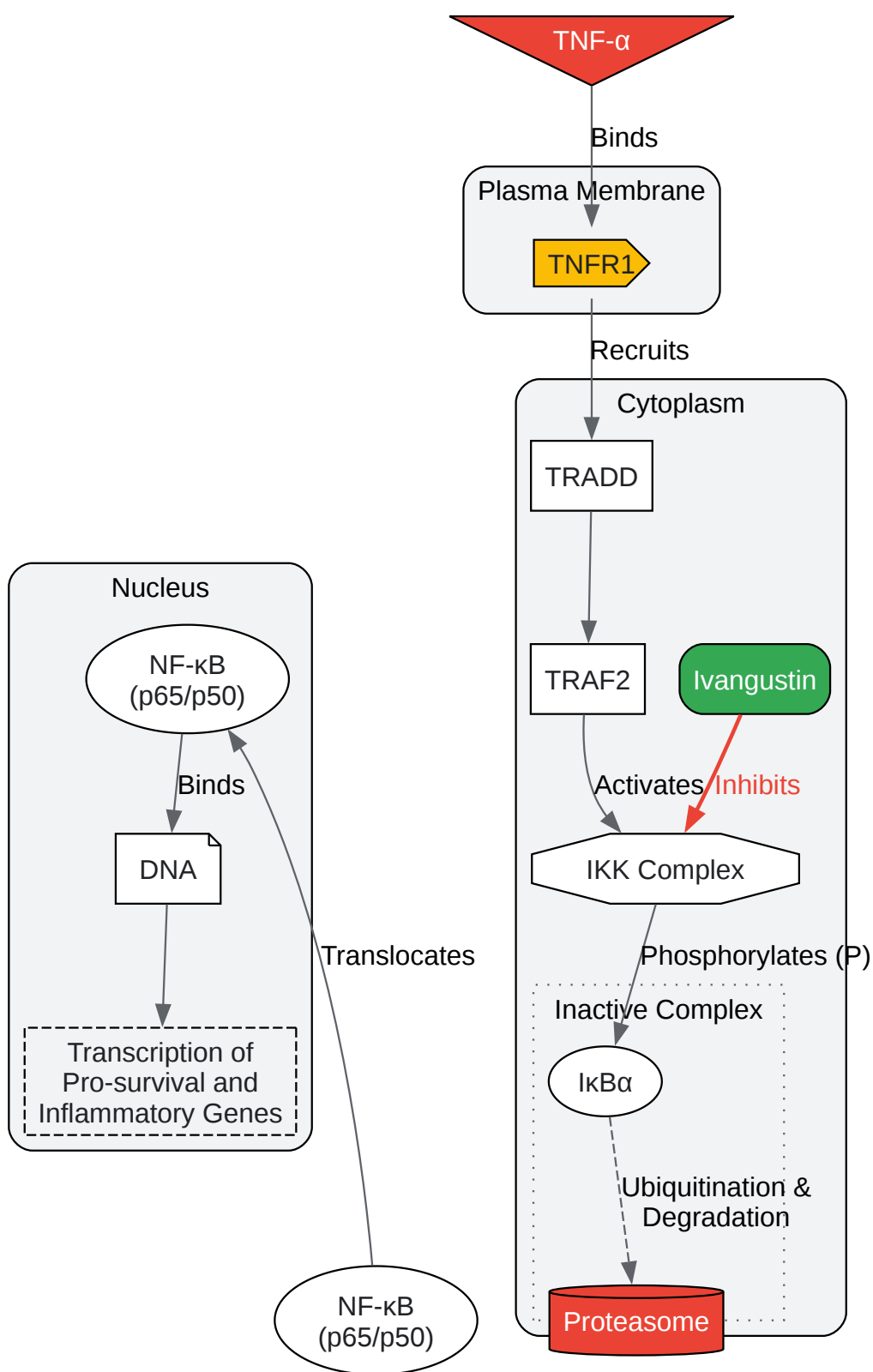
#### 4.1.3 Liquid-Liquid Partitioning (Fractionation):

- Suspend the crude ethanolic extract in distilled water (e.g., 20 L).
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
- First, partition against petroleum ether (3 x 20 L) to remove non-polar compounds like fats and waxes. Discard the petroleum ether fraction.
- Next, partition the aqueous layer against dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (3 x 20 L).
- Finally, partition the remaining aqueous layer against ethyl acetate (EtOAc) (3 x 20 L). The EtOAc-soluble fraction is known to be rich in sesquiterpene lactones, including **Ivangustin**.  
[4]
- Concentrate the EtOAc fraction to dryness under reduced pressure.

#### 4.1.4 Chromatographic Purification:

- Subject the dried EtOAc fraction to silica gel column chromatography.
- Prepare a silica gel column and equilibrate with a non-polar solvent (e.g., 100% CH<sub>2</sub>Cl<sub>2</sub>).
- Apply the sample to the column and elute with a gradient solvent system, gradually increasing the polarity by introducing methanol (MeOH). A typical gradient would be from 100:0 to 1:1 (v/v) CH<sub>2</sub>Cl<sub>2</sub>/MeOH.
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).
- Pool fractions containing the compound of interest (**Ivangustin**).
- If necessary, perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).<sup>[4]</sup>





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